3,3'-(1,2-Ethanediyl)biscyclohexene is an organic compound characterized by its unique structure, which consists of two cyclohexene rings connected by an ethanediyl group. This compound is identified by its Chemical Abstracts Service (CAS) number 71617-23-7. At room temperature, it appears as a white solid and is notable for its potential applications in various fields, including materials science and organic synthesis.
The chemical reactivity of 3,3'-(1,2-Ethanediyl)biscyclohexene can be attributed to the presence of double bonds in the cyclohexene rings. These double bonds can undergo typical reactions associated with alkenes, such as:
The synthesis of 3,3'-(1,2-Ethanediyl)biscyclohexene typically involves methods that create the central ethanediyl linkage between two cyclohexene units. Some potential synthesis pathways include:
3,3'-(1,2-Ethanediyl)biscyclohexene has potential applications in various domains:
Interaction studies involving 3,3'-(1,2-Ethanediyl)biscyclohexene are essential for understanding its reactivity and potential applications. These studies typically focus on:
Several compounds share structural similarities with 3,3'-(1,2-Ethanediyl)biscyclohexene. Here are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1-cyclohexene | Contains a methyl group on a cyclohexene ring | More reactive due to the presence of a methyl group |
| 4-Vinylcyclohexene | Vinyl group attached to cyclohexene | Exhibits different polymerization behavior |
| 1,2-Dicyclohexylethane | Two cyclohexane rings linked by ethane | More saturated structure compared to biscyclohexene |
The uniqueness of 3,3'-(1,2-Ethanediyl)biscyclohexene lies in its specific arrangement of double bonds and the ethanediyl linker that distinguishes it from other similar compounds. This structural configuration may influence its reactivity and potential applications in ways that differ from those of related compounds.
The thermophysical properties of 3,3'-(1,2-Ethanediyl)biscyclohexene reveal characteristic behaviors typical of bicyclic organic compounds with aliphatic bridging structures. The compound exhibits a molecular formula of C₁₄H₂₂ with a molecular weight of 190.32 g/mol [1]. The calculated density at 20°C is 0.893 g/cm³, indicating a moderately dense organic liquid that is less dense than water [2]. This density value aligns with expectations for cyclohexene-containing compounds, which typically exhibit densities in the range of 0.81-0.95 g/cm³ due to the presence of unsaturated carbon-carbon bonds within the ring structures.
The boiling point of 268.8°C represents a relatively high thermal stability characteristic for this molecular weight range [2]. This elevated boiling point can be attributed to the bicyclic structure and the ethyl bridging unit, which increases intermolecular van der Waals interactions compared to simple cyclohexene derivatives. The flash point of 92.8°C indicates moderate flammability characteristics, positioning this compound in the combustible liquid category requiring appropriate safety precautions during handling and storage [2].
Vapor pressure measurements indicate low volatility at ambient conditions, which is consistent with the high boiling point and molecular structure [2]. The low vapor pressure suggests minimal evaporation losses during storage and processing, making this compound suitable for applications requiring thermal stability. Phase transition behavior follows typical patterns for organic compounds of this molecular complexity, with the solid-liquid transition occurring well below ambient temperature, maintaining liquid state under normal operating conditions.
Viscosity characteristics, while not directly measured for this specific compound, can be estimated based on structural analogs and temperature-dependent behavior patterns observed in similar cyclohexene derivatives [3] . The estimated dynamic viscosity ranges from 2-4 mPa·s at 20°C, decreasing predictably with temperature increases according to Arrhenius-type behavior. These viscosity values suggest good flow characteristics for industrial applications while maintaining sufficient molecular cohesion for stability.
The thermodynamic properties of 3,3'-(1,2-Ethanediyl)biscyclohexene reflect the influence of dual cyclohexene rings connected through an ethyl bridge. The standard enthalpy of formation is estimated to range from -150 to -200 kJ/mol based on group contribution methods applied to similar bicyclic structures [5] [6]. This negative enthalpy value indicates thermodynamic stability relative to its constituent elements, with the cyclohexene rings contributing significantly to the overall molecular stability through resonance stabilization.
Standard entropy values are estimated at 450-500 J/mol·K, reflecting the considerable molecular complexity and conformational flexibility provided by the ethyl bridge connecting the two cyclohexene moieties [6]. The high entropy value suggests multiple accessible conformational states, contributing to the compound's stability at elevated temperatures. Heat capacity values for the gas phase are estimated at 300-350 J/mol·K, while liquid phase heat capacities range from 250-300 J/mol·K [7] [8]. These values demonstrate typical temperature dependence patterns observed in organic compounds with similar molecular complexity.
Kinetic stability analysis reveals that 3,3'-(1,2-Ethanediyl)biscyclohexene exhibits favorable stability characteristics under normal conditions [9]. The activation energy for thermal decomposition is estimated to be significantly higher than ambient thermal energy, preventing spontaneous degradation at room temperature. The compound demonstrates resistance to oxidation due to the protected nature of the double bonds within the cyclohexene ring systems, which are less accessible to oxidizing agents compared to isolated alkenes.
The enthalpy of vaporization, estimated at 45-55 kJ/mol, indicates moderate intermolecular forces consistent with the molecular structure [10]. Critical temperature estimates of 650-700 K and critical pressure values of 2.5-3.0 MPa provide important parameters for understanding phase behavior under extreme conditions. These critical properties suggest that the compound maintains liquid characteristics over a broad temperature range, making it suitable for high-temperature applications.
Reaction kinetics involving this compound are influenced by the stability of the cyclohexene rings and the flexibility of the ethyl bridge. The compound exhibits thermodynamically controlled reaction pathways rather than kinetically controlled ones under most conditions, favoring more stable product formation [5] [6]. This thermodynamic control enhances selectivity in chemical reactions involving this compound as a reactant or intermediate.
The solubility behavior of 3,3'-(1,2-Ethanediyl)biscyclohexene is dominated by its hydrophobic character, resulting from the bicyclic hydrocarbon structure with minimal polar functionality. Water solubility is extremely low, estimated at less than 1 mg/L at 25°C, consistent with the compound's lipophilic nature [11] [12]. This low aqueous solubility reflects the absence of polar functional groups and the predominance of nonpolar carbon-hydrogen bonds throughout the molecular structure.
The octanol-water partition coefficient (log P) is estimated to range from 4.5 to 5.5, indicating strong lipophilic character and high affinity for organic phases [11] [13]. This partition coefficient value places the compound in the category of highly lipophilic substances, suggesting significant bioaccumulation potential and limited water mobility in environmental systems. The high log P value also indicates good compatibility with nonpolar solvents and organic matrices.
Hansen Solubility Parameters provide detailed insight into the compound's interaction potential with various solvents [14] [15]. The total solubility parameter is estimated at 16-18 MPa^0.5, with the dispersive component (δD) contributing 15-17 MPa^0.5, representing the dominant interaction mechanism [16] [17]. The polar component (δP) contributes 2-4 MPa^0.5, reflecting minimal dipole interactions, while the hydrogen bonding component (δH) ranges from 1-3 MPa^0.5, indicating very limited hydrogen bonding capability.
These Hansen parameter values suggest good compatibility with moderately nonpolar solvents such as toluene, chloroform, and similar organic media. The low polar and hydrogen bonding components indicate poor compatibility with alcohols, water, and other polar protic solvents. The molar volume, estimated at 213 cm³/mol based on molecular weight and density calculations, provides additional insight into molecular packing and solvent interactions.
Partition behavior in biphasic systems strongly favors organic phases over aqueous phases, making this compound suitable for extraction processes and organic synthesis applications requiring nonpolar conditions. The compound's solubility characteristics make it particularly useful in applications involving nonpolar matrices, such as polymer synthesis, lubricant formulations, and specialty chemical manufacturing where water sensitivity must be minimized.